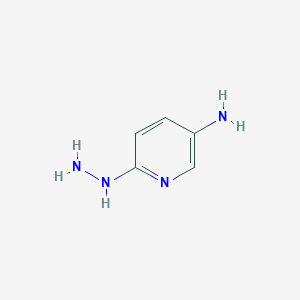

6-Hydrazinylpyridin-3-amine

CAS No.: 780702-30-9

Cat. No.: VC16011445

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780702-30-9 |

|---|---|

| Molecular Formula | C5H8N4 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 6-hydrazinylpyridin-3-amine |

| Standard InChI | InChI=1S/C5H8N4/c6-4-1-2-5(9-7)8-3-4/h1-3H,6-7H2,(H,8,9) |

| Standard InChI Key | PBNMCNIMXIKBMF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1N)NN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Hydrazinylpyridin-3-amine (C₅H₇N₄) features a pyridine ring with two functional groups:

-

Amine group (-NH₂) at position 3, which enhances nucleophilicity and hydrogen-bonding potential.

-

Hydrazinyl group (-NH-NH₂) at position 6, introducing redox activity and chelating capabilities.

The molecular weight is approximately 123.14 g/mol, calculated by replacing the chlorine atom in 6-chloropyridin-3-amine (128.56 g/mol) with a hydrazinyl group .

Physicochemical Properties

Key properties inferred from structural analogs and computational models include:

Synthesis and Reaction Pathways

Alternative Pathways

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-bromopyridin-3-amine with hydrazine.

-

Reductive Amination: Reaction of 6-nitropyridin-3-amine with hydrazine under reducing conditions.

Spectroscopic and Analytical Data

NMR Analysis

Predicted ¹H NMR (DMSO-d₆) signals:

-

δ 6.8–7.4 ppm (pyridine ring protons).

-

δ 4.5–5.0 ppm (-NH₂, broad singlet).

-

δ 3.0–3.5 ppm (-NH-NH₂, multiplet).

Mass Spectrometry

-

ESI/MS: m/z 123.1 [M+H]⁺.

Applications in Research and Industry

Pharmaceutical Intermediates

6-Hydrazinylpyridin-3-amine serves as a precursor for:

-

Antibiotics: Functionalization into pyrazole and triazole derivatives with antimicrobial activity .

-

Anticancer Agents: Metal chelation (e.g., Pt(II) complexes) for targeted therapies.

Materials Science

-

Coordination Polymers: Hydrazine groups enable the formation of metal-organic frameworks (MOFs) with applications in gas storage.

-

Fluorescent Probes: Derivatives exhibit tunable emission for bioimaging.

Future Directions

-

Optimized Synthesis: Explore microwave-assisted reactions to improve yield.

-

Biological Screening: Evaluate anti-inflammatory and antiviral activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume